molecular formula C17H13F3N4O2 B3014905 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-38-3

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B3014905
CAS No.: 343372-38-3
M. Wt: 362.312
InChI Key: SRFSICKEXHCLNB-UHFFFAOYSA-N
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Description

4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a chemical compound with the molecular formula C17H13F3N4O2 and a molecular weight of 362.31 g/mol It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves the reaction of 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)quinoxaline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoxaline ring.

    Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions, such as nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include various substituted quinoxaline and benzohydrazide derivatives .

Scientific Research Applications

4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring and trifluoromethyl group are known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide include:

The uniqueness of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSICKEXHCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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